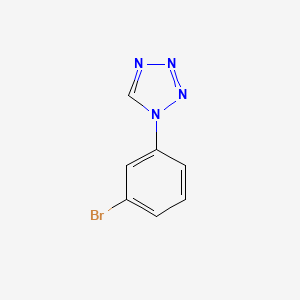

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCFDMMRNPZPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559693 | |

| Record name | 1-(3-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65697-41-8 | |

| Record name | 1-(3-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, established synthesis protocols, spectroscopic characterization, and its role as a valuable scaffold in drug discovery.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic tetrazole. The presence of the bromine atom and the nitrogen-rich tetrazole ring imparts specific chemical characteristics that are pivotal for its application in synthetic and medicinal chemistry.

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 225.05 g/mol | [1][2] |

| Molecular Formula | C₇H₅BrN₄ | [1][2][3] |

| Exact Mass | 223.969759 g/mol | [2][3] |

| CAS Number | 65697-41-8 | [1] |

| Appearance | White to pale yellow crystalline powder | [4] |

| InChI Key | CRCFDMMRNPZPJY-UHFFFAOYSA-N | [2][3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction. A well-established and efficient method involves the reaction of a primary amine (3-bromoaniline) with sodium azide and an orthoformate, often catalyzed by an acid.[1]

Experimental Protocol

A general and reliable procedure for the synthesis of this compound is as follows[1]:

-

Reaction Setup: In a round-bottomed flask, combine 3-bromoaniline (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol).

-

Solvent and Catalyst: Add glycerol (8 mL) as the solvent and a catalytic amount of triflimide (HNTf₂, 5 mol%).

-

Rationale: Glycerol serves as a high-boiling, polar solvent suitable for this reaction. The acid catalyst is crucial for activating the orthoformate and facilitating the formation of the key intermediate.

-

-

Reaction Execution: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with cold water (5 mL).

-

Extraction: Extract the aqueous mixture with a hexane/ethyl acetate solution (95:5, 3 x 10 mL).

-

Rationale: This solvent system is chosen to selectively extract the desired product from the polar glycerol and aqueous phase, leaving behind inorganic salts and other polar impurities.

-

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Concentrate the dried organic phase under reduced pressure. Recrystallize the resulting residue from an ethyl acetate/hexane mixture (2:1) to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The successful formation of the tetrazole is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine precursor and the appearance of new bands corresponding to the tetrazole ring system (around 1100-1140 cm⁻¹) and C=N stretching (1620-1680 cm⁻¹).[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals in the aromatic region (typically δ = 7.80–8.40 ppm) corresponding to the protons on the bromophenyl ring, along with a distinct singlet for the proton on the tetrazole ring (C5-H).[5]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]+ corresponding to the calculated molecular weight (225.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[2]

Applications in Drug Discovery and Medicinal Chemistry

The tetrazole ring is a critical pharmacophore in modern drug design.[4] Its significance stems primarily from its function as a bioisostere for the carboxylic acid group.[4][6][7]

Bioisosterism and Physicochemical Advantages

The tetrazole moiety mimics the acidic proton and planar structure of a carboxylic acid but offers several advantages:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[6][8]

-

Lipophilicity: It can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[4]

-

Receptor Binding: The delocalized negative charge of the deprotonated tetrazole anion can engage in similar ionic and hydrogen-bonding interactions with biological targets as a carboxylate.[4]

The compound this compound serves as a versatile building block for creating more complex drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate.

Conceptual Role in Drug Design

The diagram below illustrates the principle of bioisosterism, where the tetrazole-containing fragment can replace a carboxylic acid in a hypothetical drug molecule to improve its properties.

Caption: Tetrazole as a bioisostere for a carboxylic acid in drug design.

Safety and Handling

As with all chemical reagents, this compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][10][11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[10][11] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][12][13]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[10][11][13]

References

-

FT-IR spectrum of this compound. ResearchGate. [Link]

-

1-(3-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole | C8H7BrN4O2S | CID - PubChem. National Institutes of Health. [Link]

-

This compound. PubChemLite. [Link]

-

This compound - Spectrum. SpectraBase. [Link]

-

Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Institutes of Health. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

5-(3-Bromophenyl)-1H-tetrazole - Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. [Link]

-

1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone - PubChem. National Institutes of Health. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Tetrazole - Wikipedia. Wikipedia. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. National Institutes of Health. [Link]

Sources

- 1. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Chemical Properties of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

Introduction: The Significance of the Aryl-Tetrazole Scaffold

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. This nitrogen-rich five-membered heterocycle is a cornerstone of drug design, primarily for its role as a metabolically robust bioisostere of the carboxylic acid group.[1][2][3] Its similar pKa and planar structure allow it to mimic the interactions of a carboxylate, while its increased lipophilicity and resistance to metabolic degradation can significantly enhance a drug candidate's pharmacokinetic profile.[1][4][5]

This guide focuses on a specific, highly versatile derivative: 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole . The strategic placement of a bromine atom on the phenyl ring transforms this molecule from a simple aryl-tetrazole into a powerful building block. The bromo-substituent serves as a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of vast and diverse chemical libraries. For researchers in drug discovery, this compound represents a key starting point for developing novel therapeutics targeting a wide array of diseases, leveraging the known pharmacological potential of the tetrazole core, which spans antibacterial, anticancer, and antihypertensive activities.[1][2]

This document provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is an aromatic compound featuring a tetrazole ring linked via a nitrogen atom (N1) to the third position of a brominated benzene ring.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 65697-41-8 | [6] |

| Molecular Formula | C₇H₅BrN₄ | [6][7] |

| Molecular Weight | 225.05 g/mol | [6] |

| Monoisotopic Mass | 223.96976 Da | [7] |

| Appearance | Solid (recrystallized) | [6] |

| XlogP (Predicted) | 1.8 | [7] |

| Melting Point | Data not consistently reported in literature | |

| Solubility | Soluble in ethyl acetate, DMSO, DMF. Low solubility in water. | [6] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of 1-substituted-1H-tetrazoles from primary amines is a one-pot reaction involving the amine, an orthoformate ester, and sodium azide.[8][9] This method avoids the need to isolate potentially unstable intermediates.

Causality of the Reaction: The choice of reagents is mechanistically driven.

-

Amine Activation: The primary amine (3-bromoaniline) first reacts with the orthoformate (e.g., triethyl orthoformate). This is not a simple mixing but a condensation reaction that, upon heating or catalysis, forms an imidate intermediate. This step is crucial as it converts the nucleophilic amine into an electrophilic species ready for the subsequent cycloaddition.

-

Cycloaddition: The azide anion (from sodium azide) then acts as a 1,3-dipole, attacking the imidate intermediate. This initiates a [3+2] cycloaddition, which is the core ring-forming step.

-

Catalysis: While the reaction can proceed thermally, acid catalysts like bis(trifluoromethanesulfonyl)amide (HNTf₂) or Lewis acids like Yb(OTf)₃ can significantly accelerate the initial condensation step, allowing the reaction to proceed under milder conditions, such as room temperature.[6][8]

Caption: General workflow for the synthesis of 1-(3-bromophenyl)-1H-tetrazole.

Field-Validated Experimental Protocol

This protocol is adapted from a peer-reviewed, high-yield procedure.[6] The use of glycerol as a solvent represents a "green chemistry" approach.

-

1. Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer, combine 3-bromoaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and glycerol (8 mL).

-

Scientist's Note: A slight excess of the orthoformate ensures complete conversion of the starting amine. Handle sodium azide with extreme caution; it is highly toxic and explosive.

-

-

2. Catalysis: Add the catalyst, bis(trifluoromethanesulfonyl)amide (HNTf₂, 5 mol%).

-

3. Reaction: Stir the mixture vigorously at room temperature (approx. 20°C) for 3 hours.

-

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the 3-bromoaniline spot indicates reaction completion.

-

-

4. Quenching and Extraction: Upon completion, dilute the reaction mixture with cold water (5 mL). Extract the aqueous layer with a mixture of hexane/ethyl acetate (95:5, 3 x 10 mL).

-

5. Washing and Drying: Combine the organic layers, wash with brine to remove residual glycerol and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

6. Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Recrystallize the resulting crude residue from an ethyl acetate/hexane (2:1) mixture to afford the pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this molecule. The analysis confirms the molecular weight and provides insight into fragmentation patterns.

-

Expected Ions: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 225/227, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). Sodium adducts [M+Na]⁺ at m/z ≈ 247/249 are also common.[7]

-

Fragmentation: A characteristic fragmentation pathway for aryl-tetrazoles involves the loss of a stable dinitrogen molecule (N₂), which would result in a fragment ion at m/z ≈ 197/199.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the formation of the tetrazole ring by observing the appearance and disappearance of key functional group vibrations.

-

Confirmation of Reaction: The most critical diagnostic observation is the complete disappearance of the strong, sharp N-H stretching bands from the primary amine precursor (typically found around 3300-3500 cm⁻¹).[10]

-

Key Peaks for the Product:

-

C-H Aromatic Stretch: ~3100-3000 cm⁻¹

-

C=N/N=N Ring Vibrations: A series of characteristic peaks for the tetrazole ring are expected in the 1620-1300 cm⁻¹ region.[10]

-

Tetrazole Ring Breathing/Deformation: Peaks around 1100 cm⁻¹ are also indicative of the tetrazole ring structure.[10]

-

C-Br Stretch: A peak in the lower frequency region, typically 700-500 cm⁻¹.

-

An FT-IR spectrum for this compound has been published, confirming these general features.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[11][12][13]

-

¹H NMR:

-

Tetrazole Proton (C5-H): A sharp singlet is expected in the downfield region, typically between δ 8.0-10.0 ppm. For similar 1-aryl-1H-tetrazoles, this signal often appears above δ 9.0 ppm.[11][13]

-

Aromatic Protons: The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern between δ 7.0-8.5 ppm. Due to the substitution pattern, one would expect to see a triplet-like signal for the proton between the two substituents (H2), a doublet of doublets for H6, a triplet for H5, and another doublet of doublets for H4.

-

-

¹³C NMR:

-

Tetrazole Carbon (C5): A single signal for the carbon atom within the tetrazole ring is expected around δ 140-150 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon directly attached to the bromine (C3) will be in the δ 120-125 ppm range, while the carbon attached to the tetrazole ring (C1) will be further downfield. The other four carbons will appear in the typical aromatic region of δ 120-140 ppm.

-

Chemical Reactivity and Potential for Derivatization

While the tetrazole ring itself is quite stable due to its aromaticity, the true synthetic value of this compound lies in the reactivity of the C-Br bond.[14] This functionality is a gateway to a vast array of derivatives through transition-metal-catalyzed cross-coupling reactions.[15][16]

Core Directive for Drug Development: The C-Br bond allows for the strategic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) of a potential drug scaffold.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic centers often crucial for drug-receptor interactions.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds for further functionalization.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce linear, rigid linkers.

Caption: Key cross-coupling reactions for derivatizing the title compound.

References

-

He, Y., et al. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry. Available at: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. Available at: [Link]

-

Wang, L., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry. Available at: [Link]

-

Nasrollahzadeh, M., et al. (2019). FT-IR spectrum of this compound. ResearchGate. Available at: [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

-

Su, W.-K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized... Organic Chemistry Portal. Available at: [Link]

-

Flores-Reyes, J. C., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Available at: [Link]

-

ACG Publications. (Year N/A). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available at: [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

G. S. V. K. Kumar, et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. Available at: [Link]

-

Tahmasbi, B., & Nikoorazm, M. (2022). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. The Royal Society of Chemistry. Available at: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Available at: [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Available at: [Link]

-

Gaponik, P. N., & Ivashkevich, O. A. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

-

Rein, C. R., et al. (2013). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. Available at: [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. Available at: [Link]

-

Kamijo, S., et al. (2002). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Tetrahedron Letters. Available at: [Link]

-

Corpet, M., & Gosmini, C. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Bromo-3-fluorophenyl)-1H-tetrazole. Available at: [Link]

-

PubChem. (n.d.). 1H-Tetrazole. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. acgpubs.org [acgpubs.org]

- 13. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole: Elucidating Structure Through NMR, IR, and MS Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[1] The presence of the bromophenyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Accurate structural confirmation and purity assessment are paramount in any chemical research and development workflow. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, the following sections are structured to not only present the data but also to explain the underlying principles and experimental considerations, offering a comprehensive resource for researchers in the field.

The synthesis of this compound typically follows a well-established pathway for 1-substituted tetrazoles: the [3+2] cycloaddition reaction between an amine (3-bromoaniline), an orthoformate (triethyl orthoformate), and an azide source (sodium azide).[2] This reaction provides a reliable route to the target molecule, the identity of which is then unequivocally confirmed by the spectroscopic methods detailed below.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The key features include the tetrazole ring, the substituted benzene ring, and the C-Br bond. Each spectroscopic technique probes different aspects of this structure.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.[3]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a standard pulse-acquire sequence.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[3]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.

-

Set the spectral width to approximately 0-200 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the proton environments. For this compound, we expect to see signals for the single proton on the tetrazole ring and the four protons on the disubstituted benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-C5 (Tetrazole) | ~9.0 - 9.8 | Singlet (s) | N/A |

| H-C2' (Phenyl) | ~8.0 - 8.2 | Triplet (t) or Singlet (s) | J ≈ 2.0 Hz |

| H-C6' (Phenyl) | ~7.8 - 8.0 | Multiplet (m) or ddd | J ≈ 8.0, 2.0, 1.0 Hz |

| H-C5' (Phenyl) | ~7.7 - 7.9 | Multiplet (m) or ddd | J ≈ 8.0, 2.0, 1.0 Hz |

| H-C4' (Phenyl) | ~7.5 - 7.7 | Triplet (t) | J ≈ 8.0 Hz |

Note: The predicted values are based on data from structurally similar compounds, such as 1-(4-bromophenyl)-1H-tetrazole and 1-(3-chlorophenyl)-1H-tetrazole, and established substituent effects.[2]

Causality Behind the Assignments:

-

Tetrazole Proton (H-C5): This proton is attached to a carbon within a highly electron-deficient aromatic heterocycle. The cumulative electron-withdrawing effect of the four nitrogen atoms significantly deshields this proton, pushing its chemical shift far downfield, typically above 9.0 ppm.[4] Its isolation from other protons results in a sharp singlet.

-

Aromatic Protons (Phenyl Ring):

-

H-C2': This proton is situated between the tetrazole ring and the bromine atom. It experiences meta-coupling to H-C4' and H-C6', resulting in a small splitting, often appearing as a triplet or a narrow multiplet. Its proximity to the electron-withdrawing tetrazole makes it the most downfield of the phenyl protons.

-

H-C4': This proton is flanked by two carbons bearing hydrogens (C5' and C3'). It primarily shows a large ortho-coupling to H-C5' and a smaller meta-coupling to H-C2', but due to the large ortho-coupling to H-C5', it appears as a triplet.

-

H-C5' and H-C6': These protons are in more complex environments and will appear as multiplets due to a combination of ortho, meta, and potentially para couplings.

-

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (Tetrazole) | ~140 - 145 |

| C1' (Phenyl, C-N) | ~135 - 138 |

| C3' (Phenyl, C-Br) | ~122 - 125 |

| C5' (Phenyl) | ~132 - 134 |

| C2' (Phenyl) | ~125 - 128 |

| C6' (Phenyl) | ~120 - 123 |

| C4' (Phenyl) | ~130 - 133 |

Note: Predicted values are based on established data for phenyl-substituted azoles.[5]

Causality Behind the Assignments:

-

Tetrazole Carbon (C5): This carbon is deshielded due to its position within the electron-poor tetrazole ring, though typically less so than the nitrogen-bearing carbons in other heterocycles.

-

Ispo-Carbons (C1' and C3'): The signals for C1' (attached to the tetrazole) and C3' (attached to bromine) are often of lower intensity due to the absence of a directly attached proton, which affects relaxation times. The electronegativity of the attached heteroatom/group influences their chemical shift. The C-Br bond's effect places the C3' signal in the ~122-125 ppm range.

-

Other Aromatic Carbons: The remaining phenyl carbons appear in the typical aromatic region (120-135 ppm). Their precise shifts are influenced by the electronic effects of both the tetrazole and bromine substituents.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Solid-State FT-IR (KBr Pellet)

The KBr pellet method is a standard technique for analyzing solid samples.[6] The key principle is that potassium bromide is transparent in the mid-infrared range (4000-400 cm⁻¹), acting as a solid-state matrix to hold the sample.[6][7]

-

Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar until a fine, homogenous powder is obtained.[8][9]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent disc.[7]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and automatically subtracted.

IR Spectral Data & Interpretation

The FT-IR spectrum of this compound displays several characteristic absorption bands.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100 - 3000 | C-H stretch (aromatic) | Corresponds to the C-H bonds on the phenyl and tetrazole rings. |

| ~1600, ~1475 | C=C and C=N stretch | Aromatic ring skeletal vibrations. |

| ~1200 - 900 | Tetrazole ring vibrations | Characteristic stretching and bending modes of the N-N, C-N, and N=N bonds within the tetrazole ring.[11] |

| ~800 - 700 | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

| Below 600 | C-Br stretch | The carbon-bromine bond vibration typically appears in the far-IR region. |

Key Diagnostic Peaks: The presence of sharp peaks in the 1200-900 cm⁻¹ region is highly indicative of the tetrazole ring structure. The absence of strong N-H stretching bands (typically >3200 cm⁻¹) and amine N-H bending bands (~1600 cm⁻¹) confirms the successful formation of the 1-substituted tetrazole from the 3-bromoaniline precursor.[10]

III. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under ionization offers valuable clues about the molecule's structure.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector Temperature: ~250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Detection (Electron Ionization - EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: ~230 °C.

-

MS Spectral Data & Interpretation

The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak and structural information from the fragmentation pattern.

Molecular Ion (M⁺): The molecular formula is C₇H₅BrN₄. The key feature is the presence of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units.[12]

-

M⁺ peak (with ⁷⁹Br): m/z = 224

-

[M+2]⁺ peak (with ⁸¹Br): m/z = 226

Key Fragmentation Pathways: Electron ionization is a high-energy technique that causes the molecular ion to fragment. For tetrazoles, a common fragmentation is the loss of a molecule of nitrogen (N₂).[13][14]

Sources

- 1. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. azom.com [azom.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. pnrjournal.com [pnrjournal.com]

- 12. spectrabase.com [spectrabase.com]

- 13. lifesciencesite.com [lifesciencesite.com]

- 14. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust and widely utilized one-pot synthetic methodology employing 3-bromoaniline, triethyl orthoformate, and sodium azide. It offers in-depth mechanistic insights, a step-by-step experimental protocol with an emphasis on critical safety procedures for handling azides, and a thorough guide to the structural elucidation of the final product using modern spectroscopic techniques. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of substituted tetrazole derivatives.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention across various scientific disciplines.[1] Their unique electronic properties, metabolic stability, and ability to serve as a non-classical isostere for carboxylic acids have cemented their role as a privileged scaffold in medicinal chemistry.[2] The tetrazole ring is a key component in several FDA-approved drugs, where it contributes to enhanced bioavailability, improved metabolic profiles, and potent biological activity, including antiviral, antibacterial, and anticancer properties.[2][3]

The compound this compound is a particularly useful synthetic intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of diverse and complex molecular architectures. This makes it an attractive starting material for creating libraries of novel compounds for drug discovery and materials science applications.

Synthetic Strategy and Mechanistic Insights

The most common and efficient method for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles is the one-pot reaction between a primary amine, an orthoformate, and sodium azide.[4] This approach is favored for its operational simplicity, readily available starting materials, and generally good yields.[5]

The Core Reaction

The synthesis of this compound is achieved by reacting 3-bromoaniline, triethyl orthoformate, and sodium azide, typically in the presence of an acid catalyst like glacial acetic acid.[6] Triethyl orthoformate serves as a one-carbon source, facilitating the cyclization process.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of Ethyl Imidate: The reaction initiates with the acid-catalyzed reaction between 3-bromoaniline and triethyl orthoformate, eliminating ethanol to form an intermediate ethyl imidate.

-

Nucleophilic Attack by Azide: The highly nucleophilic azide ion (from sodium azide) attacks the imidate intermediate.

-

Formation of Imidoyl Azide: Subsequent elimination of another molecule of ethanol leads to the formation of a key imidoyl azide intermediate.

-

Intramolecular Cyclization: The imidoyl azide undergoes a [3+2] intramolecular cycloaddition reaction, where the terminal nitrogen of the azide attacks the carbon of the C=N bond, forming the five-membered tetrazole ring.[1][7] This cyclization is typically irreversible and drives the reaction to completion.

Caption: Reaction mechanism for tetrazole synthesis.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.

Materials and Instrumentation

| Reagent/Material | Formula | CAS No. | Notes |

| 3-Bromoaniline | C₆H₆BrN | 591-19-5 | Purity ≥98% |

| Triethyl orthoformate | C₇H₁₆O₃ | 122-51-0 | Purity ≥98% |

| Sodium Azide (NaN₃) | NaN₃ | 26628-22-8 | EXTREMELY TOXIC. Handle with extreme caution. |

| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Reagent grade |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS grade, for extraction |

| Hexane | C₆H₁₄ | 110-54-3 | ACS grade, for recrystallization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | For drying organic layers |

| Instrumentation | |||

| Magnetic Stirrer with Hotplate | |||

| Condenser and Glassware | Round-bottom flask, etc. | ||

| Rotary Evaporator | |||

| FT-IR Spectrometer | For structural confirmation | ||

| NMR Spectrometer | For ¹H and ¹³C analysis | ||

| Mass Spectrometer | For molecular weight confirmation | ||

| Melting Point Apparatus | For purity assessment |

CRITICAL SAFETY PRECAUTIONS: Handling Sodium Azide

Sodium azide (NaN₃) is acutely toxic and potentially explosive.[8] Ingestion of small amounts can be lethal.[9] It can react with acids to form the highly toxic and explosive hydrazoic acid (HN₃) gas.[10] It also forms shock-sensitive explosive compounds with heavy metals, including lead and copper, which may be present in plumbing.[9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[11] All manipulations of solid NaN₃ or concentrated solutions must be performed inside a certified chemical fume hood.[10][11]

-

Handling: Use non-metal spatulas (e.g., ceramic or plastic) for weighing and transferring.[8][9] Avoid scratching or applying friction to the solid.

-

Storage: Store sodium azide in a cool, dry, and well-ventilated area away from acids, heavy metals, and halogenated solvents.[9][11]

-

Waste Disposal: NEVER dispose of sodium azide or solutions containing azide down the drain.[9] All azide-containing waste, including contaminated paper towels and pipette tips, must be treated as hazardous waste and disposed of according to institutional guidelines.[12]

-

Spill Response: For small spills, carefully cover with a paper towel and dampen with an alkaline water solution (pH >9) to prevent the formation of hydrazoic acid.[12] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

Step-by-Step Synthesis Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (e.g., 10 mmol, 1.72 g).

-

Add glacial acetic acid (e.g., 20 mL) to dissolve the aniline.

-

Carefully add sodium azide (e.g., 12 mmol, 0.78 g) to the solution in the fume hood. (CAUTION: See section 3.2) .

-

Add triethyl orthoformate (e.g., 12 mmol, 2.0 mL) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature.

Work-up and Purification

-

Pour the cooled reaction mixture into a beaker containing 100 mL of cold water, which should cause the product to precipitate.

-

Filter the crude solid product using a Büchner funnel and wash it thoroughly with water to remove acetic acid and inorganic salts.

-

Extraction (Optional): If a significant amount of product remains in the aqueous filtrate, it can be extracted with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallization: The most effective method for purifying tetrazole derivatives is recrystallization.[13][14] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[13]

-

Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Technique | Expected Result | Reference |

| Physical Appearance | Visual Inspection | White to off-white crystalline solid | [15] |

| Melting Point | Melting Point Apparatus | To be determined experimentally | - |

| Molecular Formula | - | C₇H₅BrN₄ | [16] |

| Molecular Weight | - | 225.05 g/mol | [16][17] |

| Infrared (IR) Spectrum | FT-IR (KBr) | ~3100 cm⁻¹ (Ar C-H), ~1600-1450 cm⁻¹ (C=C, C=N), ~1100-1000 cm⁻¹ (Tetrazole ring) | [3][15] |

| Proton NMR | ¹H NMR (CDCl₃) | δ ~9.0-8.5 (s, 1H, tetrazole C-H), δ ~8.0-7.4 (m, 4H, Ar-H) | [15][18] |

| Carbon NMR | ¹³C NMR (CDCl₃) | δ ~145 (tetrazole C-H), δ ~135-120 (Ar-C) | [15] |

| Mass Spectrum | MS (ESI) | m/z: [M+H]⁺ at 224.9770, [M+Na]⁺ at 246.9589 | [16][19] |

-

FT-IR Spectroscopy: The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of C=N and aromatic C=C stretching bands confirm the formation of the product.[3]

-

¹H NMR Spectroscopy: The most indicative signal is a singlet in the downfield region (typically δ > 8.5 ppm), corresponding to the proton on the tetrazole ring. The aromatic protons will appear as a complex multiplet, consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The spectrum will show the carbon of the tetrazole ring and the six distinct carbons of the bromophenyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, matching the calculated value for C₇H₅BrN₄.[16]

Experimental and Analytical Workflow

The overall process from starting materials to a fully characterized final product follows a logical sequence of synthesis, purification, and analysis.

Caption: Overall experimental and characterization workflow.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of this compound. The one-pot reaction of 3-bromoaniline with sodium azide and triethyl orthoformate provides an efficient route to this valuable synthetic intermediate. By adhering to the detailed experimental protocol and, most importantly, the stringent safety precautions required for handling sodium azide, researchers can confidently prepare and validate this compound. The comprehensive characterization data serves as a benchmark for ensuring the structural integrity and purity of the final product, enabling its effective use in subsequent synthetic transformations for drug discovery and materials science.

References

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

UTHSC Office of Research Safety Affairs. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2021). Standard Operating Procedure: SODIUM AZIDE. Retrieved from [Link]

-

Kumar, A., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the amination of alkylethers. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of this compound. Retrieved from [Link]

-

Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for tetrazole derivatives. Retrieved from [Link]

-

Motuz, E. D., et al. (2025). A Study of the Synthesis of 1-R-1H-Tetrazoles from Primary Amines, Sodium Azide, and Ethyl Orthoformate by Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Ivashkevich, O. A., et al. (2025). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. Retrieved from [Link]

-

Valenzuela, M., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Huisgen, R. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Molecules.

-

Wang, J., et al. (2011). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. PMC - NIH. Retrieved from [Link]

-

NIH. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved from [Link]

-

El-Metwaly, N., et al. (2022). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC - NIH. Retrieved from [Link]

-

Yang, Y., et al. (2017). Facile Synthesis of 1-(4-Bromophenyl)-1h-Tetrazol-5-Amine and Related Amide Derivatives. Scribd. Retrieved from [Link]

- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II)

-

The Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. Retrieved from [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. uthsc.edu [uthsc.edu]

- 13. benchchem.com [benchchem.com]

- 14. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]

- 17. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for a carboxylic acid group, have cemented its importance in the design of novel therapeutics.[2] Tetrazoles are metabolically stable and possess a pKa similar to that of carboxylic acids, allowing them to participate in similar biological interactions while often improving pharmacokinetic profiles.[3] This has led to the incorporation of the tetrazole moiety into a wide array of clinically successful drugs with diverse biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[2][4] This guide provides a comprehensive technical overview of a specific tetrazole derivative, 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, focusing on its synthesis, chemical properties, and potential applications in drug development.

IUPAC Name and Chemical Properties

The correct IUPAC name for the compound is This compound .

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₄ | [5] |

| Molecular Weight | 225.05 g/mol | [5] |

| CAS Number | 65697-41-8 | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles is most commonly achieved through a well-established multicomponent reaction.[6] The following protocol details a reliable method for the preparation of this compound from 3-bromoaniline.

Experimental Protocol

Materials:

-

3-Bromoaniline

-

Sodium Azide (NaN₃)

-

Triethyl Orthoformate [CH(OC₂H₅)₃]

-

Glycerol

-

Bis(trifluoromethanesulfonyl)amide (HNTf₂)

-

Cold Water

-

Hexane

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, combine 3-bromoaniline (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol) in glycerol (8 mL).

-

Add a catalytic amount of bis(trifluoromethanesulfonyl)amide (5 mol%).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with cold water (5 mL).

-

Extract the product with a mixture of hexane and ethyl acetate (95:5) (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane (2:1) to afford the pure this compound.[5]

Reaction Mechanism

The synthesis proceeds through a [3+2] cycloaddition reaction. The amine (3-bromoaniline) reacts with triethyl orthoformate to form an intermediate imidate. This is followed by the addition of sodium azide, which, after a series of steps including cyclization and elimination, forms the stable tetrazole ring.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Caution: Sodium azide is a highly toxic and potentially explosive substance. All procedures involving sodium azide should be carried out with extreme care and appropriate safety measures in place.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the known biological potential of the tetrazole scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential in various disease areas.

References

-

FT-IR spectrum of this compound. - ResearchGate. Available at: [Link]

-

Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC - NIH. Available at: [Link]

-

Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed. Available at: [Link]

-

807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]

-

Mechanism of action of tetrazole‐derived anticancer agents - ResearchGate. Available at: [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

-

Facile synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives - ResearchGate. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - NIH. Available at: [Link]

-

Synthesis and in vitro evaluation of novel tetrazole embedded 1,3,5-trisubstituted pyrazoline derivatives as Entamoeba histolytica growth inhibitors - PubMed. Available at: [Link]

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. Available at: [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[4][5][7]riazole Derivatives | Organic Chemistry | ChemRxiv. Available at: [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - MDPI. Available at: [Link]

Sources

- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

An In-depth Technical Guide to the Safe Handling of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole

Authored By: A Senior Application Scientist

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and adherence to all applicable institutional and governmental safety protocols. Always consult the specific Safety Data Sheet (SDS) for the material in use and follow all established laboratory safety procedures.

Introduction: The Duality of the Tetrazole Ring

The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] The compound this compound, a member of this vital class of nitrogen-rich heterocycles, presents both significant opportunities in drug discovery and notable safety challenges.[2][3] Its high nitrogen content, a characteristic feature of all tetrazoles, renders it an energetic material that demands meticulous handling and a profound understanding of its chemical nature to mitigate risks.[4][5]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. Moving beyond a simple recitation of procedural steps, we will explore the causality behind each recommendation, grounding our protocols in the fundamental principles of chemical reactivity and laboratory safety. Our objective is to empower researchers with the expertise to work confidently and safely with this and related compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For this compound and its isomers, the risks can be categorized into two main areas: health hazards and physical/chemical hazards.

Health Hazards

Based on data from structurally similar compounds like 1-(4-bromophenyl)-1H-tetrazole and 5-(3-bromophenyl)-1H-tetrazole, the primary health risks are associated with irritation.[6][7][8]

-

Skin Irritation (Category 2): Causes skin irritation.[6][7][8][9][10] Direct contact can lead to redness, itching, and inflammation.[6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][8][9][10] Contact with eyes may result in pain, redness, and potential damage.[6]

-

Respiratory Irritation (Category 3): May cause respiratory irritation.[6][7][8][10] Inhalation of dust should be avoided as it can irritate the lungs and respiratory system.[6]

Physical and Chemical Hazards

The most significant and potentially severe hazards associated with tetrazoles are their energetic properties.

-

Hazardous Decomposition: When heated to decomposition, the compound will emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6][12]

-

Incompatibilities: Reacts violently with strong oxidizing agents.[11][12] It is also crucial to avoid contact with strong acids, as this can potentially lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5]

GHS Classification Summary

The following table summarizes the anticipated GHS classification for this compound, based on data for closely related isomers.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation[6][7][8] | |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[6][7][8] | |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[6][7][8] | |

| Potential Hazard | - | Heating may cause an explosion[11][13] |

Note: The explosive hazard is included as a critical potential hazard based on the general properties of the tetrazole class, even if not explicitly classified for this specific isomer in all available SDS.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating the identified risks.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential release.[6][7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]

-

Safety Shield: When performing reactions that involve heating, or when working with quantities greater than a few milligrams, the use of a blast shield is a mandatory precaution due to the potential for explosive decomposition.

-

Grounding: To prevent static discharge, which can be an ignition source, ensure all equipment and containers are properly grounded, especially during transfer operations.[5][11]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[11] A face shield, worn in conjunction with goggles, is required when there is any risk of splash or explosion.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[13] Use proper glove removal technique to avoid skin contact.[13] Contaminated gloves must be disposed of as hazardous waste.[13]

-

Protective Clothing: A flame-resistant lab coat is required.[11] Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If engineering controls are insufficient or during an emergency, a full-face respirator with appropriate cartridges should be used.[11]

Caption: Workflow for the safe handling of the tetrazole compound.

Emergency and First Aid Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Accidental Release or Spill

-

Evacuate: Evacuate non-essential personnel from the immediate area. [11][14]2. Ventilate: Ensure the area is well-ventilated (fume hood extraction).

-

Control Ignition Sources: Remove all sources of ignition from the area. [11][14]4. Containment: Wearing full PPE, prevent further spread of the spill. [7]5. Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal. [7][14]Do not use a vacuum cleaner unless it is rated for explosive dusts.

-

Decontamination: Clean the spill area with soap and water. [4]All cleaning materials must be disposed of as hazardous waste. [4]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6][7][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [6][7][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][7][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][14] |

Waste Disposal

Improper disposal of tetrazole waste can pose a significant danger.

-

Hazardous Waste: All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips), must be treated as hazardous chemical waste. [4]* Segregation: This waste stream must be segregated. Crucially, do not mix tetrazole waste with waste containing heavy metal salts, as this can lead to the formation of highly sensitive and explosive heavy metal azides.

-

Containerization: Collect waste in a designated, clearly labeled, and sealed container made of a compatible material (e.g., HDPE). [4]* Disposal Route: Disposal must be handled by a licensed hazardous waste disposal facility, typically via controlled incineration. [4][14]Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. [4]

Conclusion: A Culture of Safety

Working with energetic compounds like this compound is integral to advancing pharmaceutical research. However, the potential benefits must always be balanced with an unwavering commitment to safety. The protocols outlined in this guide are designed to provide a robust framework for mitigating risk. By understanding the inherent hazards of the tetrazole ring, implementing rigorous engineering and administrative controls, and consistently using appropriate PPE, researchers can handle these valuable compounds responsibly and safely. The ultimate goal is to foster a self-validating system of safety where every experimental choice is informed by a deep understanding of the chemical's nature and a proactive approach to risk management.

References

-

1-H-TETRAZOLE Safety Data Sheet. (n.d.). Bio-Fine. Retrieved from [Link]

-

Tetrazole - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Tetrazoles via Multicomponent Reactions. Angewandte Chemie International Edition, 40(11), 2110-2113. Retrieved from [Link]

- Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. (n.d.). In Books.

-

Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528. Retrieved from [Link]

-

Safety Data Sheet - this compound. (n.d.). SynZeal. Retrieved from [Link]

-

Safety Data Sheet - 5-(3-Bromophenyl)-1H-tetrazole. (2021-05-01). Angene Chemical. Retrieved from [Link]

-

Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019). ACS Omega. Retrieved from [Link]

-

Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Retrieved from [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. Retrieved from [Link]

-

Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (n.d.). RSC Publishing. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). PMC. Retrieved from [Link]

-

Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central - NIH. Retrieved from [Link]

-

Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. (n.d.). PMC - NIH. Retrieved from [Link]

-

FT-IR spectrum of this compound. (n.d.). ResearchGate. Retrieved from [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. Retrieved from [Link]

-

Thermoanalytic data of tetrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Tetrazole - Hazardous Agents | Haz-Map [haz-map.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. biofinechemical.com [biofinechemical.com]

- 6. aksci.com [aksci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

- 11. echemi.com [echemi.com]

- 12. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole from 3-bromoaniline

Beginning Research

I'm starting a deep dive into the synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole from 3-bromoaniline. My initial approach involves exhaustive Google searches, focusing on reaction mechanisms, reagents, reaction conditions, and safety protocols for this specific compound. I'm keen to find detailed information on the usage of sodium azide and triethyl orthoformate.

Developing a Protocol

I've shifted focus to structuring the application note. The introduction is taking shape, highlighting tetrazole's role in drug discovery. Now, I'm working through the mechanistic overview, connecting each step in the synthesis with established literature. The detailed experimental protocol is next, including justifications for each choice. I'm aiming for clarity in solvent selection, temperature control, and timing considerations.

Structuring the Application Note

I'm now diving into the detailed steps. I've compiled the introductory section, explaining tetrazole's role. The mechanistic overview is fleshing out, linking synthesis steps to literature. Now, I'm carefully constructing the experimental protocol, aiming for clear explanations of solvent choice, temperature, and time. I'm focusing on the "why" behind each reagent and condition.

Analyzing Synthesis Routes